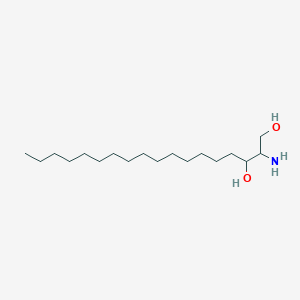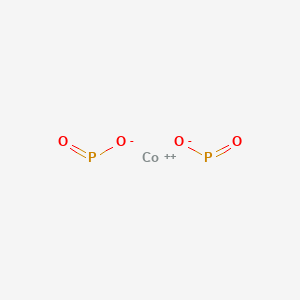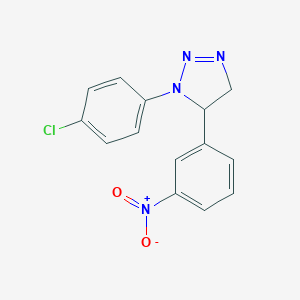
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a chemical compound that belongs to the class of triazoles. It is a highly reactive compound that has been widely used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease.
Biochemische Und Physiologische Effekte
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in lab experiments is its high reactivity. This compound reacts quickly with other compounds, making it a useful tool for studying enzyme kinetics and protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound can be toxic to cells and can cause cell death if not used properly.
Zukünftige Richtungen
There are many future directions for the use of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in scientific research. One of the future directions is the development of new drugs for the treatment of cancer, Alzheimer's disease, and HIV. Another future direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, this compound could be used as a tool for studying other diseases and for developing new diagnostic tools.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a complex process that involves several steps. The most common method for synthesizing this compound is the Huisgen cycloaddition reaction. In this reaction, 1,3-dipolar cycloaddition occurs between an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is catalyzed by a copper (I) catalyst, which is essential for the reaction to occur.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been widely used in scientific research for various purposes. It has been used as a tool for studying enzyme kinetics, protein-protein interactions, and drug discovery. This compound has been used to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and HIV.
Eigenschaften
CAS-Nummer |
10480-24-7 |
|---|---|
Produktname |
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole |
Molekularformel |
C14H11ClN4O2 |
Molekulargewicht |
302.71 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-4-6-12(7-5-11)18-14(9-16-17-18)10-2-1-3-13(8-10)19(20)21/h1-8,14H,9H2 |
InChI-Schlüssel |
KCDARQHVWXTOBW-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Synonyme |
1-(4-Chlorophenyl)-4,5-dihydro-5-(3-nitrophenyl)-1H-1,2,3-triazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



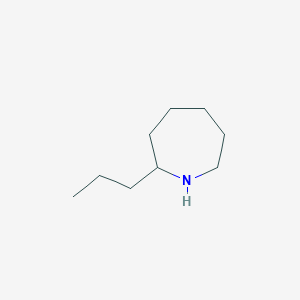
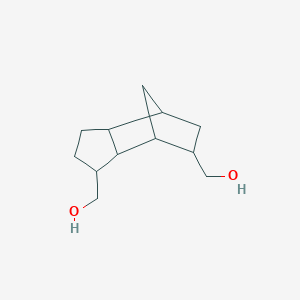
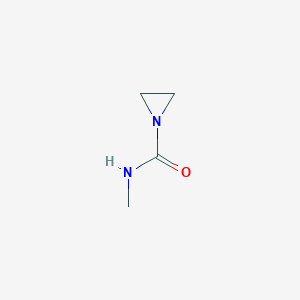
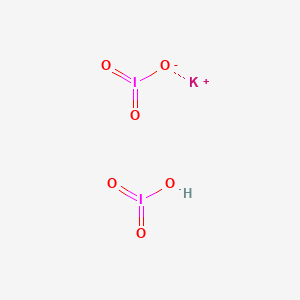
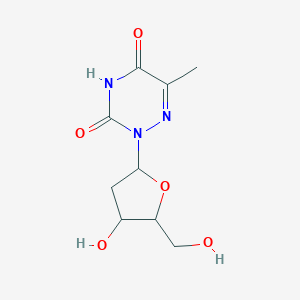
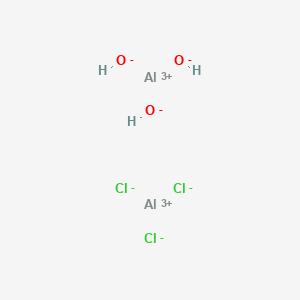
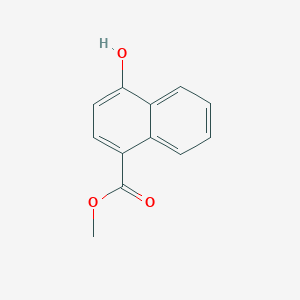
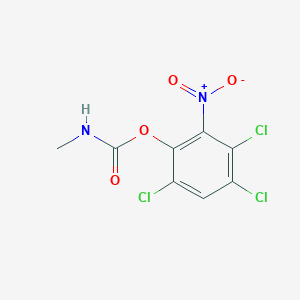
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
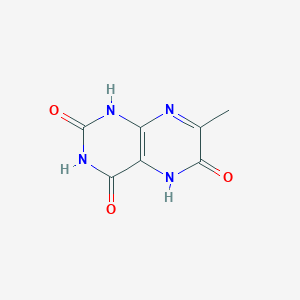
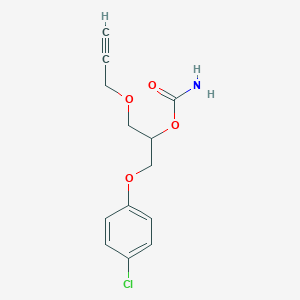
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
